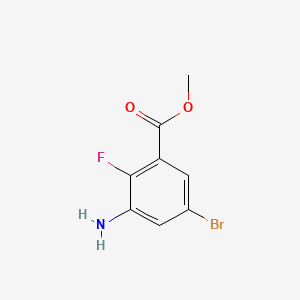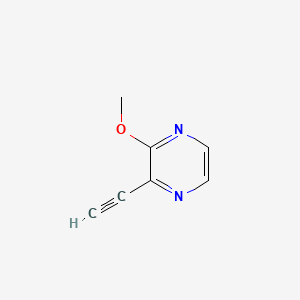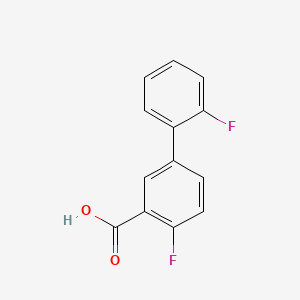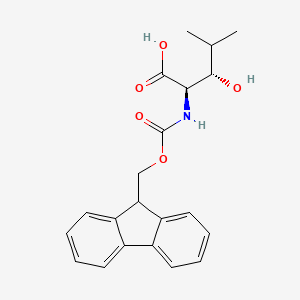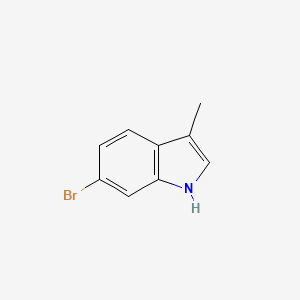![molecular formula C11H20N2O2 B595139 (1R,6R)-7-Boc-3,7-二氮杂双环[4.2.0]辛烷 CAS No. 1251020-47-9](/img/structure/B595139.png)
(1R,6R)-7-Boc-3,7-二氮杂双环[4.2.0]辛烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,6R)-7-Boc-3,7-diazabicyclo[420]octane is a bicyclic compound featuring a diazabicyclo structure with a tert-butoxycarbonyl (Boc) protecting group
科学研究应用
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.
Introduction of the Boc protecting group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atoms in the bicyclic structure. This is usually done by reacting the bicyclic compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions where the Boc group can be replaced by other functional groups.
Oxidation and reduction reactions: The bicyclic structure can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition reactions: The compound can undergo cycloaddition reactions, such as [2+2] photocycloaddition, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or alcohols. Reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Cycloaddition reactions: These reactions often require light or heat to proceed and may involve catalysts to increase efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various Boc-protected derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the bicyclic structure.
作用机制
The mechanism of action of (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The Boc group protects the nitrogen atoms, allowing the compound to interact with enzymes or receptors without undergoing rapid degradation. The bicyclic structure provides a rigid framework that can fit into specific binding sites, modulating the activity of the target molecules.
相似化合物的比较
Similar Compounds
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane: This compound has a similar bicyclic structure but with a carbobenzyloxy (Cbz) protecting group instead of Boc.
rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride: This compound features an oxa-azabicyclo structure with a hydrochloride salt form.
Uniqueness
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane is unique due to its specific Boc protecting group, which provides stability and allows for selective reactions. The rigid bicyclic structure also contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
tert-butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-6-12-5-4-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQRKRDWYBRFAA-RKDXNWHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C1CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H]1CCNC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680480 |
Source


|
| Record name | tert-Butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385694-80-3 |
Source


|
| Record name | tert-Butyl (1R,6R)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


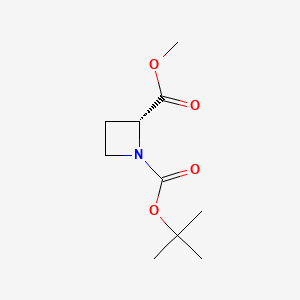
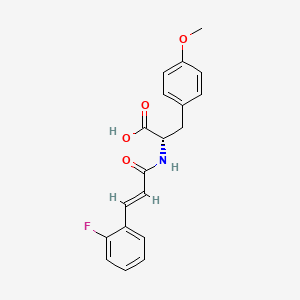
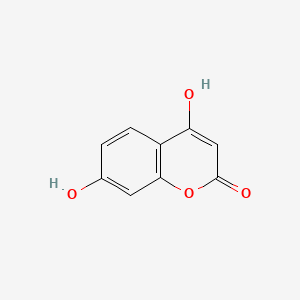
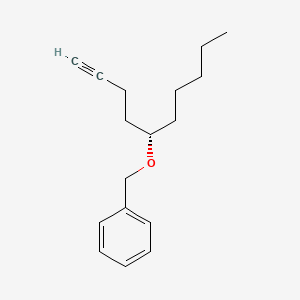
![6-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B595068.png)
